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Abstract
The genus Rhodotorula, a group of pigmented yeasts, is a prolific source of diverse bioactive

metabolites.[1] These yeasts are recognized for their ability to synthesize a range of valuable

compounds, including carotenoids, lipids, enzymes, and exopolysaccharides.[2][3][4] This

technical guide provides a comprehensive overview of the key metabolites produced by

Rhodotorula species, with a focus on the industrially significant carotenoids: torulene,

torularhodin, and β-carotene. It details the methodologies for their isolation, purification, and

structural characterization, as well as protocols for evaluating their biological activities. This

guide is intended to serve as a valuable resource for researchers and professionals in the

fields of natural product chemistry, microbiology, and drug development who are interested in

harnessing the biotechnological potential of Rhodotorula species.

Introduction to Rhodotorula Metabolites
Rhodotorula species, belonging to the phylum Basidiomycota, are ubiquitous in various natural

environments.[1] Their characteristic red, pink, or orange colonies are a result of the

intracellular accumulation of carotenoid pigments.[1] Beyond their vibrant colors, these yeasts

have garnered significant attention for their robust metabolic capabilities, making them

microbial cell factories for a variety of commercially valuable compounds.[4]
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The primary classes of metabolites produced by Rhodotorula species include:

Carotenoids: These are the most prominent and well-studied secondary metabolites of

Rhodotorula. The main carotenoids produced are torulene, torularhodin, and β-carotene.[2]

[5] These compounds are of great interest due to their potent antioxidant, antimicrobial, and

potential anticancer properties.[6][7]

Lipids: Certain Rhodotorula species are oleaginous, meaning they can accumulate lipids to

over 20% of their dry cell weight. These lipids are primarily triacylglycerols with a fatty acid

composition similar to vegetable oils, making them a potential feedstock for biofuel

production.[4]

Enzymes:Rhodotorula species are known to produce a variety of extracellular enzymes that

have applications in different industries.[4]

Exopolysaccharides (EPS): Some Rhodotorula strains can secrete high molecular weight

polysaccharides with various functional properties, including antimicrobial and antibiofilm

activities.[8]

This guide will primarily focus on the characterization of the novel carotenoids, torulene and

torularhodin, which are particularly characteristic of the Rhodotorula genus.

Biosynthesis of Carotenoids in Rhodotorula
The biosynthesis of carotenoids in Rhodotorula follows the well-established mevalonate

pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). From GGPP, a

series of desaturation and cyclization reactions lead to the formation of various carotenoids.

The key branch point is the formation of γ-carotene, which can be converted to β-carotene or

torulene. Torulene is subsequently oxidized to form torularhodin.[5]

Geranylgeranyl Pyrophosphate (GGPP) PhytoenePhytoene Synthase LycopenePhytoene Desaturase γ-CaroteneLycopene Cyclase

β-CaroteneLycopene β-cyclase

Torulene TorularhodinHydroxylation & Oxidation
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Caption: Proposed biosynthetic pathway of major carotenoids in Rhodotorula species.

Quantitative Data on Metabolite Production
The yield of carotenoids from Rhodotorula species is highly dependent on the specific strain,

culture conditions (such as carbon and nitrogen sources, temperature, pH, and aeration), and

extraction methods.[6][9] The following tables summarize some reported yields of torulene and

torularhodin from various Rhodotorula species.

Table 1: Torulene Production by Rhodotorula Species

Rhodotorula
Species

Carbon Source
Culture
Conditions

Torulene Yield
(mg/L)

Reference

R. mucilaginosa Crude Glycerol
Low-temperature

(16°C)
23.19 [9]

R. glutinis Glucose Not specified

Not specified in

mg/L, but 243

µg/g d.w. with

peptone

[6]

R. graminis Not specified Not specified

Not specified in

mg/L, but 22.7%

of total

carotenoids

[3]

Table 2: Torularhodin Production by Rhodotorula Species
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Rhodotorula
Species

Carbon Source
Culture
Conditions

Torularhodin
Yield (mg/L)

Reference

R. glutinis Glucose
White light

irradiation

Not specified in

mg/L, but 14.2

mg/100 g d.w.

[6]

R. mucilaginosa Glucose

Thermal acid

treatment

extraction

Not specified in

mg/L, but 50.5

µg/g d.w.

[2]

R. rubra Glucose
Aeration rate 0.4-

1.3 L/L·min

Not specified in

mg/L, but 44% of

total carotenoids

[6]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

characterization of novel metabolites from Rhodotorula species.

General Experimental Workflow
The discovery and characterization of novel metabolites from Rhodotorula follows a systematic

workflow, from cultivation to bioactivity screening.
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Caption: General workflow for the characterization of novel metabolites from Rhodotorula.

Cultivation and Biomass Production
Culture Medium: Prepare Yeast Malt (YM) broth or Sabouraud Dextrose Broth.[7][10]

Inoculation: Inoculate the sterile medium with a fresh culture of the desired Rhodotorula

species.
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Incubation: Incubate the culture at 25-30°C with shaking (e.g., 150-200 rpm) for 72-120

hours.[7][10]

Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5,000 x g for 10 minutes at

4°C).[5]

Washing: Wash the cell pellet twice with sterile distilled water to remove residual medium

components.[5]

Drying: The cell biomass can be lyophilized (freeze-dried) or dried in an oven at 60°C to a

constant weight for gravimetric analysis.[2]

Extraction and Purification of Carotenoids
4.3.1. Cell Disruption (Choose one method)

Thermal Acid Treatment: Resuspend the cell pellet in 2 M HCl and incubate in a water bath

at 60-70°C for 10-30 minutes. This method is effective for releasing intracellular carotenoids.

[5][10]

Saponification: Resuspend wet cells in 1.1 M KOH in ethanol and stir at 65°C for 3 hours.

This method is suitable for simultaneous extraction and saponification of lipids.[2]

Enzymatic Lysis: Resuspend cells in a suitable buffer and incubate with cell wall-lysing

enzymes (e.g., lyticase, zymolyase) at 30°C for 30 minutes, followed by ultrasonication.[2]

4.3.2. Solvent Extraction

After cell disruption, add a mixture of organic solvents to the cell suspension. A common

system is a mixture of acetone and hexane or petroleum ether.[2][11]

Vortex the mixture vigorously to ensure thorough extraction of the pigments into the organic

phase.

Centrifuge the mixture to separate the organic phase containing the carotenoids from the

aqueous phase and cell debris.
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Collect the colored organic supernatant. Repeat the extraction process until the cell pellet

becomes colorless.

Combine all organic extracts and evaporate the solvent to dryness under a stream of

nitrogen at a temperature not exceeding 35°C.[5]

4.3.3. Purification by High-Performance Liquid Chromatography (HPLC)

Sample Preparation: Reconstitute the dried carotenoid extract in a known volume of the

initial mobile phase (e.g., acetonitrile/water) or ethanol. Filter the sample through a 0.22 µm

syringe filter into an HPLC vial.[5]

HPLC System:

Column: A C18 reverse-phase column is commonly used for carotenoid separation.[3]

Mobile Phase: A gradient of solvents is typically employed. For example, a gradient of

acetonitrile, dichloromethane, and methanol can be used.[12] Another option is a

water/acetone gradient.[3]

Detector: A UV-Vis or Photodiode Array (PDA) detector set at the maximum absorption

wavelengths of the target carotenoids (e.g., ~484 nm for torulene, ~492 nm for

torularhodin, and ~450 nm for β-carotene).[2][6]

Quantification: Prepare standard solutions of purified torulene, torularhodin, and β-carotene

of known concentrations. Inject the standards to create a calibration curve of peak area

versus concentration. Inject the sample extract and quantify the carotenoids based on their

peak areas and the calibration curve.[5]

Structural Elucidation
UV-Visible (UV-Vis) Spectroscopy: Dissolve the purified metabolite in a suitable solvent (e.g.,

hexane, ethanol) and record the absorption spectrum (typically 350-600 nm) to determine

the wavelengths of maximum absorbance (λmax), which are characteristic of the

carotenoid's chromophore.[11]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine

the exact molecular weight and elemental composition of the purified compound.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful

techniques for the complete structural elucidation of novel compounds.[13] The chemical

shifts and coupling constants provide detailed information about the carbon skeleton and the

position of functional groups. For complex molecules, 2D-NMR techniques (e.g., COSY,

HSQC, HMBC) are employed to establish the connectivity of atoms.

Bioactivity Assays
4.5.1. Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

Prepare a stock solution of the purified metabolite in a suitable solvent (e.g., methanol).

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

In a microplate or cuvette, mix different concentrations of the sample with the DPPH

solution.

Incubate the mixture in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical

scavenging activity.

Calculate the percentage of scavenging activity and determine the IC50 value (the

concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging

Assay:

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM)

with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for

12-16 hours before use.
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Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70

± 0.02 at 734 nm.

Add various concentrations of the sample to the diluted ABTS•+ solution.

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

Calculate the percentage of inhibition and the IC50 value.

4.5.2. Antimicrobial Activity Assays

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

Prepare a two-fold serial dilution of the purified metabolite in a suitable broth medium

(e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

Inoculate each well with the microbial suspension. Include positive (microbe only) and

negative (broth only) controls.

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24

hours for bacteria).

The MIC is the lowest concentration of the metabolite that completely inhibits visible

growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

From the wells showing no visible growth in the MIC assay, take a small aliquot (e.g., 10

µL) and subculture onto an appropriate agar medium.

Incubate the agar plates under appropriate conditions.

The MBC/MFC is the lowest concentration of the metabolite that results in a ≥99.9%

reduction in the initial inoculum.

4.5.3. Anticancer Activity Assay (MTT Assay)
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Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in an

appropriate medium in a 96-well plate and allow the cells to adhere overnight.[10]

Treatment: Treat the cells with various concentrations of the purified metabolite and incubate

for a specified period (e.g., 24, 48, or 72 hours).[10]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will

reduce the yellow MTT to a purple formazan precipitate.

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570-590 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells

and determine the IC50 value (the concentration of the metabolite that causes 50% inhibition

of cell growth).

Conclusion
Rhodotorula species represent a rich and underexplored source of novel metabolites with

significant biotechnological potential. The carotenoids torulene and torularhodin, in particular,

exhibit promising bioactive properties that warrant further investigation for applications in the

pharmaceutical, nutraceutical, and cosmetic industries. The experimental protocols detailed in

this guide provide a robust framework for the systematic characterization of these and other

metabolites from Rhodotorula. As research in this area continues, the development of

optimized fermentation and downstream processing technologies will be crucial for the

economically viable production of these valuable natural compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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